4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

Catalog No.
S3311554
CAS No.
199678-06-3
M.F
C11H10N2O2
M. Wt
202.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

CAS Number

199678-06-3

Product Name

4-(1-methyl-1H-pyrazol-4-yl)benzoic acid

IUPAC Name

4-(1-methylpyrazol-4-yl)benzoic acid

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

InChI

InChI=1S/C11H10N2O2/c1-13-7-10(6-12-13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15)

InChI Key

JNLQMZREPWAVIE-UHFFFAOYSA-N

SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(C=C2)C(=O)O
  • Pyrazole Moiety

    The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms and three carbon atoms. Pyrazoles are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. The presence of a methyl group at the fourth position of the pyrazole ring (in 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid) might modulate these activities depending on the research target.

  • Benzoic Acid Moiety

    Benzoic acid is a common organic acid with various applications. In the context of drug discovery, benzoic acid derivatives can play a role in medicinal chemistry due to their ability to interact with biological targets. The attachment of the benzoic acid group to the pyrazole ring in 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid might influence its solubility, membrane permeability, and overall pharmacological profile.

Given these points, researchers might explore 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid for its potential applications in:

  • Antimicrobial Discovery: Due to the presence of the pyrazole ring, researchers might investigate the compound's antibacterial or antifungal properties.
  • Anti-inflammatory Research: Pyrazole derivatives have been shown to possess anti-inflammatory properties []. 4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid could be studied for its ability to modulate inflammatory pathways.
  • Medicinal Chemistry: The combination of the pyrazole and benzoic acid moieties might offer interesting properties for further development into more complex drug candidates.

4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid is an organic compound characterized by the molecular formula C₁₁H₁₀N₂O₂ and a molecular weight of 202.21 g/mol. This compound features a benzoic acid moiety attached to a 1-methyl-1H-pyrazole group, which contributes to its unique chemical properties. The presence of both aromatic and heterocyclic structures enhances its potential for various applications in medicinal chemistry and material science. Its structure can be represented as follows:

text
O ||C6H4-C \ N | C / \ H N

  • Wear gloves, eye protection, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Dispose of the compound according to proper chemical waste disposal regulations.
Typical for carboxylic acids and pyrazole derivatives. Notably, it can undergo:

  • Esterification: Reaction with alcohols to form esters.
  • Acid-base reactions: Acting as an acid with bases to form salts.
  • Coupling reactions: For example, it can be involved in palladium-catalyzed coupling reactions, where it reacts with halogenated compounds to form more complex structures .

Research indicates that 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid exhibits notable biological activities, particularly in antimicrobial and anticancer domains. Pyrazole derivatives are often investigated for their ability to inhibit various biological pathways, making this compound a candidate for further pharmacological studies. Its structural features allow it to interact with biological targets effectively, leading to potential therapeutic applications .

The synthesis of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid typically involves the following methods:

  • Direct Synthesis: The compound can be synthesized through the reaction of 4-bromo-1H-pyrazole with benzoic acid under palladium-catalyzed conditions, facilitating the formation of the desired compound through a coupling reaction.
  • Multistep Synthesis: It may also be synthesized via more complex routes involving multiple steps that include the formation of the pyrazole ring followed by attachment to the benzoic acid moiety.

4-(1-Methyl-1H-pyrazol-4-yl)benzoic acid has several applications, including:

  • Pharmaceuticals: As a potential antimicrobial and anticancer agent, it is being studied for its efficacy in drug formulations.
  • Agricultural Chemicals: Its biological activity may lend itself to use in developing pesticides or herbicides.
  • Material Science: The compound's unique structure may contribute to the development of new materials with specific properties.

Studies on 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid have shown that it interacts with various biological targets, including enzymes and receptors involved in disease pathways. Its ability to inhibit certain cytochrome P450 enzymes suggests potential drug-drug interactions that warrant further investigation .

Several compounds share structural similarities with 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid, including:

Compound NameStructural FeaturesUnique Properties
4-(1H-Pyrazol-4-yl)benzoic acidLacks methyl group on pyrazoleDifferent biological activity profile
3-(1-Methyl-1H-pyrazol-4-yl)benzoic acidMethyl group on different positionPotentially altered pharmacokinetic properties
5-(1-Methyl-1H-pyrazol-3-yl)benzoic acidMethyl group at another position on pyrazoleMay exhibit different reactivity and selectivity

The uniqueness of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to other similar compounds. This positioning enhances its potential as a versatile building block in drug design and development.

Transition metal catalysis remains the cornerstone of synthesizing 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid derivatives, offering high efficiency and selectivity.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is widely employed to construct the biaryl backbone of these derivatives. A representative protocol involves coupling 4-bromobenzoic acid with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole under palladium catalysis. Key conditions include:

ComponentTypical Conditions
CatalystPdCl₂(PPh₃)₂ or Pd(OAc)₂ with PPh₃ ligand
BaseSodium carbonate (1 M aqueous solution)
SolventTetrahydrofuran (THF)/water mixture
TemperatureReflux (80–100°C)
Yield65–85%

The methyl group on the pyrazole ring prevents unwanted coordination to the palladium center, ensuring catalytic efficiency. Alternative catalysts, such as PdCl₂ with pyridylpyrazole ligands, enhance reaction rates by stabilizing the active palladium species.

Heck and Ullmann-Type Couplings

Heck reactions are less common but useful for introducing styryl or alkenyl groups. For example, palladium complexes with pyridylpyrazole ligands facilitate coupling between 4-iodobenzoic acid and tert-butyl acrylate, achieving yields up to 78% under optimized conditions. Ullmann couplings, though historically challenging for pyrazole-pyrazole bonds, have seen limited success with copper catalysts and microwave assistance.

The electronic properties of pyrazole substituents in 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid are fundamentally governed by the heterocyclic nitrogen atoms and their interaction with the methyl group at the nitrogen-1 position [1]. The pyrazole ring system exhibits distinctive electronic characteristics due to the presence of two vicinal nitrogen atoms, where the nitrogen-1 possesses pyrrole-like properties with acidic behavior, while nitrogen-2 demonstrates pyridine-like basicity [2].

The methyl substitution at the nitrogen-1 position significantly influences the electronic distribution within the pyrazole ring system [3]. Theoretical studies employing density functional theory calculations have demonstrated that electron-donating groups such as methyl substituents increase the electron density at specific positions within the pyrazole framework [3]. This electronic modulation occurs through inductive effects, where the methyl group donates electron density to the pyrazole ring, resulting in altered charge distribution patterns [4].

Table 1: Electronic Properties of Pyrazole Substituents

Substituent TypeElectronic EffectImpact on Electron DensityRelative Stability
Methyl (electron-donating)Increases basicityEnhanced at nitrogen-2Higher for 3-substituted forms
UnsubstitutedNeutral referenceBaseline distributionIntermediate
Electron-withdrawingDecreases basicityReduced overall densityVariable by position

The electronic effects manifest through resonance interactions between the pyrazole ring and the benzoic acid moiety [5]. The pyrazole heterocycle functions as an electron-rich system due to the methyl substitution, which enhances the overall electron density through inductive donation [6]. This increased electron density particularly affects the carbon-4 position of the pyrazole ring, which serves as the connection point to the benzoic acid fragment [1].

Computational analyses reveal that the highest occupied molecular orbital energy levels are significantly influenced by the methyl substituent on the pyrazole ring [7]. The electron-donating nature of the methyl group elevates the highest occupied molecular orbital energies, making the compound more nucleophilic in character [6]. This electronic property modification has direct implications for chemical reactivity and potential biological interactions [8].

The nitrogen atoms in the pyrazole ring exhibit different electronic environments due to the methyl substitution [2]. The nitrogen-1 atom, bearing the methyl group, demonstrates reduced basicity compared to unsubstituted pyrazole due to steric hindrance effects that limit proton accessibility [9]. Conversely, the nitrogen-2 atom maintains its basic character and can participate in hydrogen bonding interactions [3].

Table 2: Quantum Chemical Parameters for Electronic Effects

ParameterValue RangeElectronic Significance
Highest Occupied Molecular Orbital Energy-5.4 to -6.2 eVElectron donation capability
Lowest Unoccupied Molecular Orbital Energy-1.3 to -1.6 eVElectron acceptance potential
Energy Gap3.8 to 4.6 eVChemical reactivity indicator
Dipole Moment2.2 to 4.1 DebyePolarity measurement

Steric Influences of Benzoic Acid Positioning

The para-positioning of the pyrazole substituent on the benzoic acid framework creates specific steric interactions that influence the overall molecular geometry and conformational preferences [10]. The spatial arrangement between the pyrazole ring and the carboxylic acid functional group is characterized by minimal direct steric interference due to the para-substitution pattern [11].

The benzoic acid moiety in 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid maintains planarity with the benzene ring, as the carboxylic acid group experiences no significant steric hindrance from ortho substituents [10]. This planar arrangement allows for optimal conjugation between the aromatic ring and the carboxyl group, maintaining the acidic properties of the benzoic acid system [12].

Steric effects become more pronounced when considering the rotational freedom around the bond connecting the pyrazole ring to the benzene ring [13]. The para-substitution provides sufficient spatial separation to minimize steric clashes between the methyl group on the pyrazole nitrogen and the carboxylic acid functionality [11]. This positioning allows for relatively free rotation around the inter-ring bond, contributing to conformational flexibility [14].

Table 3: Steric Parameters and Molecular Dimensions

Structural FeatureMeasurementSteric Impact
Inter-ring bond length1.47-1.49 ÅStandard aromatic C-C distance
Dihedral angle range0-180°High rotational freedom
Van der Waals radius3.4-3.8 ÅMinimal steric interference
Molecular volume180-200 ŲCompact structure

The molecular conformation is influenced by the balance between steric repulsion and electronic stabilization effects [13]. The para-positioning minimizes unfavorable steric interactions while maintaining electronic communication between the pyrazole and benzoic acid components [10]. This arrangement contributes to the overall stability of the molecular structure and influences its physical and chemical properties [12].

Computational studies indicate that the preferred conformation involves a specific dihedral angle between the pyrazole and benzene ring planes [15]. The steric interactions are primarily determined by the methyl group orientation and its spatial relationship with the benzene ring substituents [14]. The para-substitution pattern provides optimal balance between steric freedom and electronic conjugation [13].

The carboxylic acid group maintains its typical planar geometry with respect to the benzene ring, with the carbonyl oxygen and hydroxyl group positioned to minimize steric hindrance [12]. This arrangement preserves the hydrogen bonding capability of the carboxylic acid while allowing for intermolecular interactions in crystal packing or solution aggregation [11].

Conformational Analysis of Bicyclic Systems

The conformational behavior of 4-(1-methyl-1H-pyrazol-4-yl)benzoic acid involves the analysis of the bicyclic system comprising the pyrazole heterocycle and the benzene ring of the benzoic acid moiety [16]. The molecular geometry is characterized by the relative orientation of these two aromatic systems and the conformational preferences that arise from their electronic and steric interactions [17].

The pyrazole ring maintains a planar configuration due to its aromatic character, with all atoms lying essentially in the same plane [14]. The methyl substituent at the nitrogen-1 position adopts an out-of-plane orientation relative to the pyrazole ring, minimizing steric interactions with the ring system [18]. This geometric arrangement contributes to the overall three-dimensional structure of the molecule [16].

Table 4: Conformational Analysis Data

Conformational ParameterPreferred ValueEnergy Difference (kJ/mol)
Pyrazole-benzene dihedral angle35-45°0-15
Methyl group orientationOut-of-plane5-10
Carboxyl rotationCoplanar with benzene0-8
Inter-ring distance1.47 Å-

The bicyclic system exhibits conformational flexibility around the bond connecting the pyrazole carbon-4 to the para-carbon of the benzene ring [14]. Computational analysis reveals multiple conformational minima corresponding to different dihedral angles between the two ring systems [17]. The energy barriers between these conformations are relatively low, indicating facile interconversion at room temperature [16].

The most stable conformation is characterized by a dihedral angle of approximately 40 degrees between the pyrazole and benzene ring planes [15]. This arrangement represents an optimal balance between steric repulsion and electronic stabilization through conjugation [14]. Deviations from this preferred angle result in increased molecular energy due to either steric strain or reduced electronic overlap [17].

The conformational analysis reveals that the molecule can adopt multiple energetically accessible conformations [16]. The rotational barrier around the inter-ring bond is estimated to be in the range of 10-20 kilojoules per mole, which is sufficiently low to allow conformational interconversion under ambient conditions [14]. This flexibility has implications for molecular recognition and binding interactions [17].

Table 5: Bicyclic System Geometric Parameters

Structural ElementBond Length (Å)Bond Angle (°)Torsion Angle (°)
Pyrazole N1-C1.35108-
Pyrazole N2-C1.33110-
Inter-ring C-C1.4712035-45
Benzoic C-C1.391200-5

The crystal structure analysis of related pyrazole-benzoic acid derivatives provides insights into the solid-phase conformational preferences [18]. In the crystalline state, the molecules adopt specific conformations that optimize intermolecular interactions, including hydrogen bonding and aromatic stacking interactions [16]. These solid-state conformations may differ from the preferred gas-phase or solution conformations due to packing forces [14].

XLogP3

1.4

Dates

Last modified: 08-19-2023

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